molecular formula C17H20ClNO6S B565744 Fenoldopam-d4 Mesylate CAS No. 1246815-23-5

Fenoldopam-d4 Mesylate

Cat. No. B565744
CAS RN: 1246815-23-5
M. Wt: 405.882
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
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Description

Fenoldopam Mesylate is a selective dopamine1-receptor agonist . It is used for the in-hospital, short-term management of severe hypertension when rapid and reversible reduction of blood pressure is clinically indicated . It is also used for the treatment of malignant hypertension with deteriorating end-organ function .


Synthesis Analysis

Fenoldopam Mesylate can be synthesized by adding Fenoldopam Mesylate crystal form VI into ethyl acetate. The mixture is stirred at room temperature for 2-4 hours, filtered, and then vacuum dried at 50-70°C .


Molecular Structure Analysis

The molecular formula of Fenoldopam Mesylate is C17H20ClNO6S . Its molecular weight is 401.86 .


Chemical Reactions Analysis

Fenoldopam Mesylate is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .


Physical And Chemical Properties Analysis

Fenoldopam Mesylate is a white to tan powder . It is soluble in DMSO at ≥15 mg/mL at 60°C . Its melting point is 271°C .

Scientific Research Applications

Reno-protective Role in Acute Kidney Injury (AKI)

Fenoldopam mesylate has been studied for its potential reno-protective effects, especially in the context of acute kidney injury (AKI). Research suggests that fenoldopam mesylate, a selective DA-1 receptor agonist with a high density in renal parenchyma, may reduce the onset of postoperative AKI when administered before kidney damage occurs. It has shown positive outcomes in managing AKI in intensive care unit patients, although studies are limited and often involve small sample sizes (Noce et al., 2019).

Applications in Heart Surgery

Fenoldopam mesylate has been explored for its utility in heart surgery due to its capacity to cause smooth muscle relaxation, vasodilation, and inhibition of tubular sodium reabsorption in the kidneys. Its selective action on dopamine-1 (DA1) receptors, without affecting dopamine-2, alpha, or beta-adrenergic activity, makes it significantly potent in dilating renal vessels. This specificity suggests utility in clinical situations where reduced renal oxygen demand and increased supply are crucial (Shorten Gd, 2001).

Contrast-induced Nephropathy (CIN) Prevention

Fenoldopam mesylate's role in preventing contrast-induced nephropathy has been investigated, with findings indicating its efficacy in blocking reductions in renal plasma flow post-radiocontrast dye infusion. This highlights its potential as a prophylactic agent against CIN, underscoring the need for larger multicenter trials to confirm its effectiveness (Tumlin et al., 2002).

Improvement of Renal Function in Critically Ill Patients

Fenoldopam mesylate has been associated with improved renal function compared to low-dose dopamine in early renal dysfunction of critically ill patients. It has demonstrated significant reduction in creatinine values and an increase in urine output without significant hemodynamic impairment, indicating its effectiveness in reversing renal hypoperfusion before severe renal failure occurs (Brienza et al., 2006).

Renal Blood Flow and Tubular Function in Acute Hypovolemia

Studies on fenoldopam in animal models, such as anesthetized dogs, have quantified its effects on renal blood flow, urine output, creatinine clearance, and sodium clearance during states of hypoperfusion like hypovolemic shock. Fenoldopam was shown to maintain renal blood flow and function during profound hypovolemia, suggesting a protective effect in acute ischemic injury (Halpenny et al., 2001).

Mechanism of Action

Target of Action

Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

This compound acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

This compound’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with this compound

Safety and Hazards

Fenoldopam Mesylate can cause serious eye irritation, allergic skin reaction, and can be harmful if swallowed . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritant to the skin and eyes .

Relevant Papers

  • “Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury” discusses the possible reno-protective role of Fenoldopam Mesylate .
  • “Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients” provides insights into the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics and side-effect profile of Fenoldopam in children .
  • “Fenoldopam: A new parenteral antihypertensive” provides a comparative study of Fenoldopam Mesylate and other antihypertensive agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Fenoldopam-d4 Mesylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 3,4-dihydroxyphenylacetic acid", "Deuterated hydrochloric acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Potassium carbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dihydroxyphenylacetic acid-d4", "Reaction: Deuterated benzaldehyde is reacted with deuterated 3,4-dihydroxyphenylacetic acid in the presence of deuterated hydrochloric acid as a catalyst.", "Step 2: Synthesis of Fenoldopam-d4 base", "Reaction: 3,4-dihydroxyphenylacetic acid-d4 is reacted with methanesulfonyl chloride in the presence of potassium carbonate and ethanol to form Fenoldopam-d4 base.", "Step 3: Synthesis of Fenoldopam-d4 Mesylate", "Reaction: Fenoldopam-d4 base is reacted with methanesulfonic acid in the presence of diethyl ether and water to form Fenoldopam-d4 Mesylate as the final product." ] }

CAS RN

1246815-23-5

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.882

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

synonyms

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate;  Corlopam-d4;  Fenoldopam-d4 Methanesulfonate;  Fenoldopam-d4 Monomethanesulfonate;  SKF 82526J-d4; 

Origin of Product

United States

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